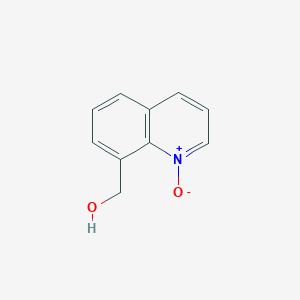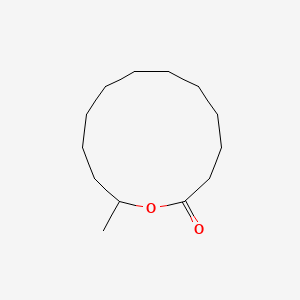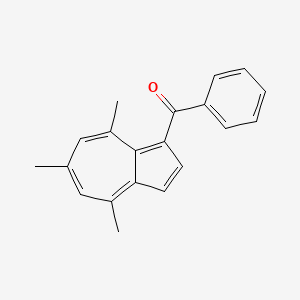
2-Azetidinone, 3-methylene-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 3-methylene-1-(phenylmethyl)- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. This compound is characterized by the presence of a methylene group at the 3-position and a phenylmethyl group at the 1-position. β-lactams are well-known for their biological activity, particularly as antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-methylene-1-(phenylmethyl)- can be achieved through various methods. One common approach involves the cyclization of amino acids with triethylamine and phosphorus oxychloride (POCl3) in dichloromethane (CH2Cl2) at room temperature . The reaction mixture is then washed with saturated aqueous sodium bicarbonate (NaHCO3), brine, and water to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinone, 3-methylene-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylene and phenylmethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with halogens can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 3-methylene-1-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 3-methylene-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azetidinone, 4-methyl-1-(phenylmethyl)-: Similar structure with a methyl group at the 4-position.
1,4-Diphenyl-3-methyl-2-azetidinone: Contains phenyl groups at the 1 and 4 positions.
3,4-Dimethyl-2-azetidinone: Features methyl groups at the 3 and 4 positions.
Uniqueness
2-Azetidinone, 3-methylene-1-(phenylmethyl)- is unique due to the presence of the methylene group at the 3-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other β-lactams and may confer specific properties that are valuable in research and industrial applications.
Eigenschaften
| 72551-11-2 | |
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-benzyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C11H11NO/c1-9-7-12(11(9)13)8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI-Schlüssel |
ANIMQLZDMNAHRD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CN(C1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/no-structure.png)
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)




![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)

